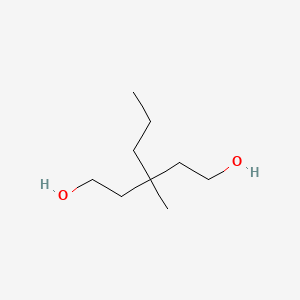![molecular formula C22H30N2O B14327046 (E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene CAS No. 102389-74-2](/img/structure/B14327046.png)
(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings. This particular compound features a butyl group attached to one phenyl ring and a hexyloxy group attached to the other, making it a unique derivative of azobenzene.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene typically involves the following steps:
Diazotization: Aniline derivatives are converted to diazonium salts using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, in this case, a phenol derivative, under basic conditions to form the azobenzene structure.
Industrial Production Methods
Industrial production of azobenzene derivatives like this compound often involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the diazene group can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated azobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene has a wide range of applications in scientific research:
Chemistry: Used as a photoresponsive material in studies of molecular switches and light-induced conformational changes.
Biology: Investigated for its potential in controlling biological processes through light activation.
Medicine: Explored for use in targeted drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of advanced materials such as liquid crystals and photochromic dyes.
Wirkmechanismus
The mechanism of action of (E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene involves the trans-cis isomerization of the diazene group upon exposure to light. This photoisomerization can induce significant changes in the molecular structure, affecting its interaction with other molecules and materials. The molecular targets and pathways involved include:
Photoresponsive Behavior: The compound can switch between trans and cis forms, altering its physical and chemical properties.
Interaction with Biological Molecules: The isomerization can modulate the activity of enzymes or receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: The parent compound with no substituents on the aromatic rings.
4-Butylazobenzene: Similar structure but lacks the hexyloxy group.
4-Hexyloxyazobenzene: Similar structure but lacks the butyl group.
Uniqueness
(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene is unique due to the presence of both butyl and hexyloxy groups, which impart distinct physical and chemical properties. These substituents can influence the compound’s solubility, stability, and photoresponsive behavior, making it a valuable material for specialized applications.
Eigenschaften
CAS-Nummer |
102389-74-2 |
|---|---|
Molekularformel |
C22H30N2O |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
(4-butylphenyl)-(4-hexoxyphenyl)diazene |
InChI |
InChI=1S/C22H30N2O/c1-3-5-7-8-18-25-22-16-14-21(15-17-22)24-23-20-12-10-19(11-13-20)9-6-4-2/h10-17H,3-9,18H2,1-2H3 |
InChI-Schlüssel |
XQJWFLZETBBQJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)-](/img/structure/B14326976.png)

![3-Phenyl-1H-benzo[G]indole-2-carbohydrazide](/img/structure/B14326989.png)







![(2R)-2-[(2R,3R)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14327032.png)
![6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14327040.png)

